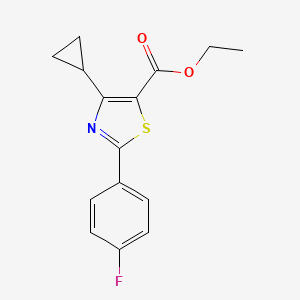
Ethyl 4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a thiazole ring, along with the cyclopropyl and fluorophenyl groups, contributes to the compound’s unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
化学反応の分析
Types of Reactions
Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an antitumor agent.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The presence of the cyclopropyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl4-cyclopropyl-2-(4-chlorophenyl)thiazole-5-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl4-cyclopropyl-2-(4-bromophenyl)thiazole-5-carboxylate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Ethyl4-cyclopropyl-2-(4-methylphenyl)thiazole-5-carboxylate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
The uniqueness of Ethyl4-cyclopropyl-2-(4-fluorophenyl)thiazole-5-carboxylate lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C15H14FNO2S |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
ethyl 4-cyclopropyl-2-(4-fluorophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H14FNO2S/c1-2-19-15(18)13-12(9-3-4-9)17-14(20-13)10-5-7-11(16)8-6-10/h5-9H,2-4H2,1H3 |
InChIキー |
BUBHPTQIGHCBDR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



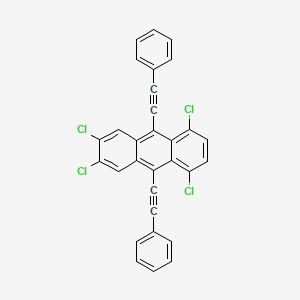
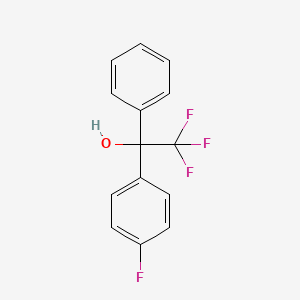
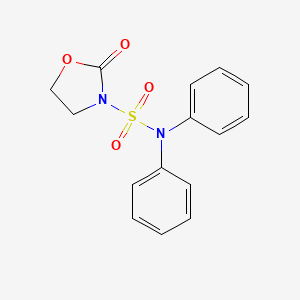


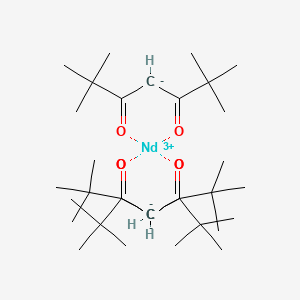
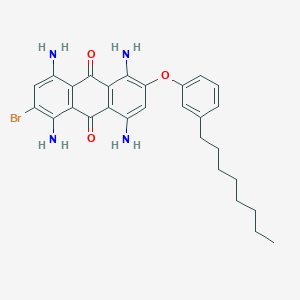
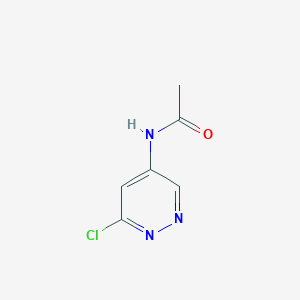
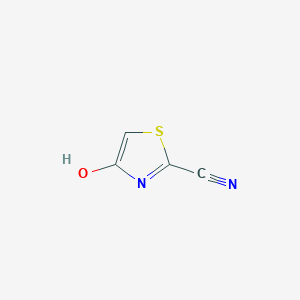

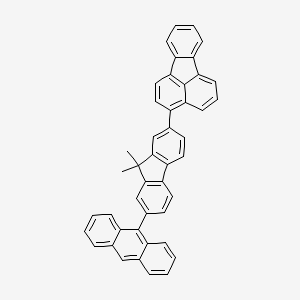

![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde](/img/structure/B15250426.png)
